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Compound of Interest

Compound Name: SSR504734

Cat. No.: B1681116 Get Quote

This technical guide provides an in-depth overview of the preclinical data for SSR504734, a

selective and reversible inhibitor of the glycine transporter type 1 (GlyT1). The information

presented is intended for researchers, scientists, and professionals in the field of drug

development, offering a consolidated resource on the compound's mechanism of action,

pharmacokinetic profile, and efficacy in various animal models.

Core Mechanism and Pharmacological Profile
SSR504734 exerts its effects by blocking the reuptake of glycine, an obligatory co-agonist at

the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, SSR504734 increases the

concentration of glycine in the synaptic cleft, thereby potentiating glutamatergic

neurotransmission via the NMDA receptor.[1][2] This mechanism is the foundation for its

potential therapeutic applications in disorders characterized by NMDA receptor hypofunction,

such as schizophrenia.[1]

Data Presentation: In Vitro and Ex Vivo Potency
The potency of SSR504734 has been quantified across different species and experimental

conditions. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Potency (IC₅₀)
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Target Species
Cell
Line/Preparati
on

IC₅₀ (nM) Reference

GlyT1 Human SK-N-MC cells 18 [1][3]

GlyT1 Rat C6 cells 15 [1][3]

GlyT1 Mouse - 38 [1]

Table 2: Ex Vivo and In Vivo Pharmacological Activity
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Parameter Species
Administrat
ion

Dose/Conce
ntration

Effect Reference

Glycine

Uptake

Inhibition

(ID₅₀)

Mouse i.p. 5.0 mg/kg

50%

inhibition of

ex vivo

glycine

uptake in

cortical

homogenates

.

[1]

Glycine

Uptake

Inhibition

(ID₅₀)

Mouse p.o. 4.6 mg/kg

50%

inhibition of

ex vivo

glycine

uptake in

cortical

homogenates

.

[3]

Extracellular

Glycine

Increase

Rat i.p.
3 mg/kg

(MED)

Increased

glycine levels

in the

prefrontal

cortex (PFC).

[1]

NMDA-

mediated

EPSC

Potentiation

Rat In vitro
0.5 µM

(MEC)

Potentiation

of excitatory

postsynaptic

currents in

hippocampal

slices.

[1]

Extracellular

Dopamine

Increase

Rat i.p.
10 mg/kg

(MED)

Increased

dopamine

levels in the

prefrontal

cortex.

[1]
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IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MED: Minimal

Efficacious Dose; MEC: Minimal Efficacious Concentration; i.p.: Intraperitoneal; p.o.: Per os

(oral).

Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by SSR504734 involves the enhancement of NMDA

receptor function. This has downstream consequences on other neurotransmitter systems,

notably the dopaminergic system in the prefrontal cortex.

Glutamatergic Synapse

Downstream Effects

SSR504734 GlyT1Inhibits Extracellular
Glycine

Uptake NMDA ReceptorCo-agonist Binding Ca²⁺ InfluxActivation

Glutamate Agonist Binding

Enhanced LTP

Increased Dopamine
Release (PFC)

Improved Cognitive
Function

Click to download full resolution via product page

SSR504734 Mechanism of Action and Downstream Effects.

The preclinical evaluation of SSR504734 involves a series of established behavioral and

neurochemical assays. The general workflow for testing a novel compound like SSR504734 in

a model of schizophrenia is depicted below.
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General workflow for preclinical evaluation of SSR504734.

Efficacy in Animal Models of Schizophrenia
SSR504734 has demonstrated efficacy in several rodent models that recapitulate symptoms of

schizophrenia. These models are crucial for establishing proof-of-concept and determining

effective dose ranges.

Table 3: Efficacy in Preclinical Models
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Model Species
Symptom
Modeled

Dose Range
(i.p.)

Effect Reference

MK-801-

Induced

Hyperactivity

Mouse/Rat
Positive

Symptoms

10-30 mg/kg

(MED)

Reverses

hyperactivity.
[1]

d-

Amphetamine

-Induced

Hyperactivity

Rat
Positive

Symptoms

1-3 mg/kg

(MED)

Reverses

hypersensitivi

ty to

locomotor

effects.

[1]

Prepulse

Inhibition

(PPI) Deficit

DBA/2 Mouse
Sensorimotor

Gating Deficit

15 mg/kg

(MED)

Normalizes

spontaneous

PPI deficit.

[1]

Attentional

Set-Shifting

Task (ASST)

Rat
Cognitive

Deficits
3-10 mg/kg

Improves

cognitive

flexibility

(reduces

trials to

criterion in

ED shift).

[4][5]

Contextual

Fear

Conditioning

Rat
Anxiety/Fear

Memory
30 mg/kg

Attenuates

acquisition

and

expression of

conditioned

fear.

[6]

MED: Minimal Efficacious Dose; ED: Extra-dimensional.

Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings.

Below are synthesized protocols for key experiments involving SSR504734.
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NMDA Antagonist-Induced Hyperactivity
This model assesses the potential of a compound to mitigate the psychotomimetic effects of

NMDA receptor antagonists like MK-801 (dizocilpine).[7][8]

Animals: Male BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[7][9]

Apparatus: Open-field arenas or automated locomotor activity cages equipped with infrared

beams to detect movement.

Procedure:

Animals are habituated to the testing room for at least 60 minutes.

Animals are pre-treated with SSR504734 (e.g., 10-30 mg/kg, i.p.) or vehicle. The pre-

treatment time is typically 30-60 minutes.[1]

Animals are placed in the activity cages for a habituation period (e.g., 30-60 minutes).[10]

The NMDA antagonist MK-801 (e.g., 0.1-0.32 mg/kg, i.p.) or saline is administered.[7][8]

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent

period of 75-120 minutes.[7]

Primary Endpoint: A significant reduction in the total distance traveled in the SSR504734 +

MK-801 group compared to the vehicle + MK-801 group.

Prepulse Inhibition (PPI) of the Acoustic Startle
Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.

The DBA/2 mouse strain exhibits a naturally low level of PPI and is sensitive to antipsychotic

drugs.[11][12]

Animals: Male DBA/2 mice are commonly used due to their inherent PPI deficits.[11]

Apparatus: A startle response system (e.g., SR-LAB) consisting of a small animal enclosure

within a sound-attenuated chamber. A piezoelectric accelerometer detects the whole-body
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startle response.[13]

Procedure:

SSR504734 (e.g., 15-30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before

testing.[1][11]

The mouse is placed in the enclosure and allowed to acclimate for 5 minutes with

background white noise (e.g., 70 dB).[13]

The test session consists of multiple trial types presented in a pseudorandom order:

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40-50 ms duration) to

elicit a startle response.

Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 73-85 dB, 20-30 ms

duration) precedes the startling pulse by a short interval (e.g., 100 ms).[13]

No-stimulus trials: Background noise only, to measure baseline movement.

The startle magnitude is recorded for each trial.

Primary Endpoint: PPI is calculated as the percentage reduction in the startle response in

prepulse-pulse trials compared to pulse-alone trials: [% PPI = 100 * (Pulse-alone - Prepulse-

pulse) / Pulse-alone]. An increase in %PPI in the SSR504734 group indicates improved

sensorimotor gating.

Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, an executive function dependent on the prefrontal cortex

that is often impaired in schizophrenia.[14][15]

Animals: Male Sprague-Dawley or Lister Hooded rats.

Apparatus: A testing box with a starting compartment and a choice area containing two

digging pots. The pots can vary in digging medium and scent.

Procedure:
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Habituation & Training: Rats are food-restricted to motivate digging for a food reward (e.g.,

a piece of cereal) and are trained to discriminate between different stimuli (e.g., digging

media).[14]

Testing: SSR504734 (e.g., 3 or 10 mg/kg, i.p.) or vehicle is administered 30 minutes

before the test session.[4] The test consists of a series of discrimination problems:

Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g.,

medium A vs. medium B).

Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced. The

rat must continue to use the initial dimension (medium) to find the reward.

Intra-Dimensional (ID) Shift: New exemplars of the same dimensions are used (e.g.,

medium C vs. D; odor X vs. Y). The relevant dimension remains the same (medium).

Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes

relevant (e.g., the reward is now associated with a specific odor, regardless of the

medium). This is the key measure of cognitive flexibility.

The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) is

recorded for each stage.

Primary Endpoint: A significant reduction in the number of trials to reach criterion during the

ED shift phase for the SSR504734-treated group compared to the vehicle group.[4]

Contextual Fear Conditioning
This paradigm is used to study the effects of a compound on the acquisition and expression of

fear-related memories, which can be relevant to the anxiety and stress components of various

psychiatric disorders.[6]

Animals: Male Sprague-Dawley rats.[6]

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock,

housed within a sound-attenuating box.[16]

Procedure:
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Acquisition Phase:

Rats are administered SSR504734 (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before

conditioning.[6]

The rat is placed in the conditioning chamber and allowed to explore for a baseline

period (e.g., 3 minutes).[17]

An unconditioned stimulus (US), typically an inescapable footshock (e.g., 1 mA for 1

second), is delivered one or more times.[16]

The rat is removed from the chamber after a set period.

Expression (Testing) Phase:

24 hours after conditioning, the rat is returned to the same chamber (the context).

No footshock is delivered.

Behavior is recorded for a period (e.g., 3-5 minutes), and the amount of time spent

"freezing" (a species-typical fear response characterized by complete immobility except

for respiration) is scored.[17]

Primary Endpoint: A significant reduction in the percentage of time spent freezing in the

SSR504734-treated group compared to the vehicle group, indicating an attenuation of the

conditioned fear response.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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